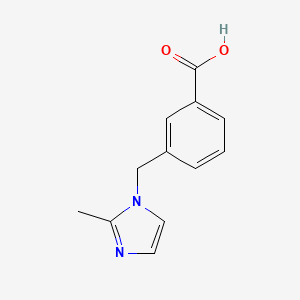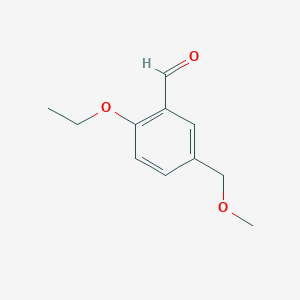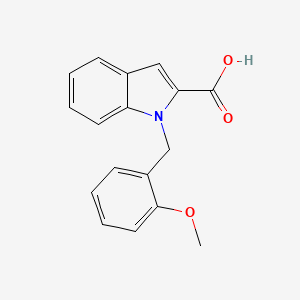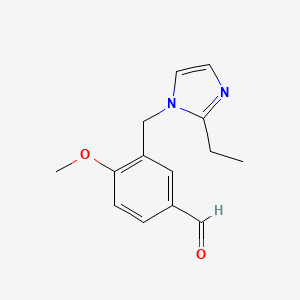
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid
Vue d'ensemble
Description
The compound “3-(2-Methyl-imidazol-1-yl)-propionic acid hydrochloride” is a biochemical used for proteomics research .
Synthesis Analysis
While specific synthesis methods for “3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid” were not found, a related compound “2-chloro-1-(2-methyl-imidazol-1-yl)-ethanone” has been synthesized .Molecular Structure Analysis
The molecular structure of a similar compound, “(2-Methyl-1H-imidazol-1-yl)acetic acid”, has been analyzed . Another compound, “3-(2-METHYL-IMIDAZOL-1-YL)-PROPIONIC ACID”, has a molecular formula of C7H10N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(2-METHYL-IMIDAZOL-1-YL)-PROPIONIC ACID”, include a melting point of 112-114 °C, a predicted boiling point of 375.6±25.0 °C, and a predicted density of 1.22±0.1 g/cm3 .Mécanisme D'action
The exact mechanism of action of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is still not fully understood. However, it is believed that this compound has several effects on the body, including the inhibition of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It is also believed that this compound binds to the active site of cyclooxygenase, preventing the enzyme from producing prostaglandins. Additionally, this compound is believed to have antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. In addition to its anti-inflammatory effects, this compound has been found to have antioxidant, antibacterial, and antifungal properties. Additionally, this compound has been found to have an effect on the production of prostaglandins, as well as on the production of nitric oxide. Furthermore, this compound has been found to have an effect on the regulation of gene expression and the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has several advantages for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for use in research. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it an attractive option for use in a variety of experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is that the exact mechanism of action of this compound is still not fully understood. Additionally, this compound has a relatively low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for research on 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid. One potential area of research is the development of new drugs based on this compound. Additionally, further research could be conducted to better understand the exact mechanism of action of this compound. Furthermore, further research could be conducted to explore the potential applications of this compound in the development of new materials and catalysts. Finally, further research could be conducted to explore the potential effects of this compound on gene expression and cytokine production.
Applications De Recherche Scientifique
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has a variety of potential applications in scientific research. It has been found to have antioxidant, antibacterial, and antifungal properties, making it a potential candidate for use in the development of new drugs. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for use in the development of anti-inflammatory drugs. Furthermore, this compound has been found to have potential applications in the development of new materials and catalysts.
Propriétés
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-5-6-14(9)8-10-3-2-4-11(7-10)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIRBHOSDDRFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine](/img/structure/B3163205.png)




![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)methyl]piperidine](/img/structure/B3163242.png)

![(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine](/img/structure/B3163250.png)
![1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one](/img/structure/B3163264.png)
![{[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine](/img/structure/B3163270.png)
![4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3163281.png)
![4-[(3-Fluorophenyl)azo]-morpholine](/img/structure/B3163293.png)
![({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine](/img/structure/B3163294.png)
![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163304.png)